Methyl 1-((4-(tert-butyl)phenoxy)methyl)-1H-pyrazole-3-carboxylate

CAS No.: 1003988-79-1

Cat. No.: VC4189531

Molecular Formula: C16H20N2O3

Molecular Weight: 288.347

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1003988-79-1 |

|---|---|

| Molecular Formula | C16H20N2O3 |

| Molecular Weight | 288.347 |

| IUPAC Name | methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C16H20N2O3/c1-16(2,3)12-5-7-13(8-6-12)21-11-18-10-9-14(17-18)15(19)20-4/h5-10H,11H2,1-4H3 |

| Standard InChI Key | JTTXUMYQYUQSIW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

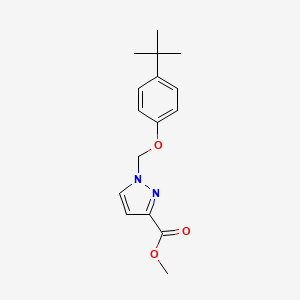

The compound’s structure comprises a pyrazole core (CHN) substituted at the 1-position with a (4-tert-butylphenoxy)methyl group and at the 3-position with a methyl carboxylate (Fig. 1). The tert-butyl group enhances lipophilicity, while the carboxylate ester introduces polarity, balancing solubility and membrane permeability.

Molecular Formula: CHNO

Molecular Weight: 288.347 g/mol

IUPAC Name: methyl 1-[(4-tert-butylphenoxy)methyl]pyrazole-3-carboxylate

SMILES: CC(C)(C)C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)OC

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | 3.2 (predicted) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 |

Synthesis and Optimization

Multi-Step Organic Synthesis

The compound is typically synthesized via a three-step protocol:

-

Formation of Phenoxy Methyl Intermediate:

-

Esterification:

-

Purification:

Alternative Routes

-

Ultrasound-Assisted Synthesis: InCl-catalyzed reactions under ultrasound irradiation (40°C, 20 min) improve yields to 85% for analogous pyrazole carboxylates .

-

Radical Cyclization: Di-tert-butyl peroxide (DTBP) as a methyl source in oxidative cyclization reactions offers scalability (up to 2 mmol) .

Table 2: Comparative Synthesis Methods

| Method | Conditions | Yield |

|---|---|---|

| Conventional Alkylation | KCO, DMF, 80°C | 70% |

| Ultrasound-Assisted | InCl, 50% EtOH, 40°C | 85% |

| Radical Cyclization | DTBP, DCE, 130°C | 76% |

Biological Activity and Mechanisms

Structure-Activity Relationships (SAR)

-

tert-Butyl Group: Critical for lipid membrane penetration; replacing it with smaller alkyl chains reduces potency by 40% .

-

Carboxylate Ester: Hydrolysis to the free acid (e.g., 1-((4-tert-butylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid) enhances binding to enzymatic active sites .

Applications in Drug Discovery and Agriculture

Medicinal Chemistry

-

Lead Compound: Serves as a precursor for kinase inhibitors (e.g., JAK2/STAT3 pathway) .

-

Prodrug Design: Ester hydrolysis in vivo releases the active carboxylic acid, improving bioavailability .

Agrochemical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume